Technical Guide: Synthesis of 2-Amino-N-(2-hydroxyethyl)benzenesulfonamide
Technical Guide: Synthesis of 2-Amino-N-(2-hydroxyethyl)benzenesulfonamide
Abstract
This technical guide details the synthesis of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide , a functionalized sulfonamide scaffold often utilized in the development of carbonic anhydrase inhibitors, diuretic agents, and protease inhibitors. The protocol employs a robust two-step sequence: (1) the regioselective sulfonylation of ethanolamine using 2-nitrobenzenesulfonyl chloride, followed by (2) the chemoselective reduction of the nitro group to the aniline moiety. This approach avoids the regioselectivity issues associated with direct chlorosulfonation of aniline derivatives.
Retrosynthetic Analysis & Strategy
The target molecule contains an ortho-amino group relative to the sulfonamide. Direct sulfonation of aniline typically yields the para-isomer (sulfanilamide derivatives) due to steric hindrance and electronic directing effects. Therefore, the ortho-nitro group is used as a "masked" amine.
Strategic Disconnection
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Functional Group Interconversion (FGI): The ortho-amino group is derived from a nitro precursor.
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S-N Bond Disconnection: The sulfonamide bond is formed by reacting a sulfonyl chloride with a primary amine.
Figure 1: Retrosynthetic disconnection showing the pathway from commercially available 2-nitrobenzenesulfonyl chloride.
Experimental Protocol
Step 1: Synthesis of 2-Nitro-N-(2-hydroxyethyl)benzenesulfonamide
This step relies on the nucleophilic attack of the primary amine of ethanolamine on the sulfonyl chloride.
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Challenge: Ethanolamine contains both an amine (-NH2) and an alcohol (-OH).
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Solution: The amine is significantly more nucleophilic than the alcohol. By maintaining low temperatures (0 °C) and controlling stoichiometry, chemoselectivity for the N-sulfonylation over O-sulfonylation is achieved.
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 2-Nitrobenzenesulfonyl chloride | 221.62 | 1.0 | Electrophile |
| Ethanolamine | 61.08 | 1.1 | Nucleophile |
| Triethylamine (Et3N) | 101.19 | 1.2 | Base (Acid Scavenger) |
| Dichloromethane (DCM) | - | Solvent | Reaction Medium |
Procedure
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Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Ethanolamine (1.1 equiv) and Triethylamine (1.2 equiv) in anhydrous DCM (10 mL per gram of sulfonyl chloride).
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Cooling: Cool the solution to 0 °C using an ice-water bath.
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Addition: Dissolve 2-Nitrobenzenesulfonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30 minutes. Note: Exothermic reaction; control addition rate to keep temp < 5 °C.
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Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the sulfonyl chloride.
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Workup:
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Wash the organic layer with 1M HCl (2x) to remove excess ethanolamine and triethylamine.
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Wash with Sat. NaHCO3 (1x) and Brine (1x).
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Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.
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Purification: The crude product is typically a solid that can be recrystallized from Ethanol/Water or used directly if purity >95% by NMR.
Step 2: Reduction to 2-Amino-N-(2-hydroxyethyl)benzenesulfonamide
The nitro group is reduced to the aniline using catalytic hydrogenation. This method is preferred in pharmaceutical contexts for its cleanliness compared to iron-mediated (Bechamp) reductions.
Reagents
| Reagent | Role |
| Nitro-Sulfonamide Intermediate | Substrate |
| 10% Pd/C (10 wt% loading) | Catalyst |
| Methanol (MeOH) | Solvent |
| Hydrogen Gas (H2) | Reducing Agent (Balloon or Parr shaker) |
Procedure
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Dissolution: Dissolve the 2-Nitro-N-(2-hydroxyethyl)benzenesulfonamide in MeOH (0.1 M concentration).
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Inerting: Carefully add 10% Pd/C (10% by weight of the substrate) under a nitrogen stream. Caution: Pd/C is pyrophoric; keep wet with solvent.
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Hydrogenation: Purge the flask with H2 gas (vacuum/fill cycles x3). Stir vigorously under an H2 atmosphere (balloon pressure is usually sufficient) at RT for 4–12 hours.
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Filtration: Once the starting material is consumed (TLC/LC-MS), filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.
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Isolation: Concentrate the filtrate under reduced pressure to yield the target 2-amino-N-(2-hydroxyethyl)benzenesulfonamide .
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Purification: Recrystallization from water or EtOH/Ether if necessary.
Workup & Purification Logic
Figure 2: Purification workflow ensuring removal of starting materials and catalyst.
Analytical Characterization
To validate the synthesis, the following spectral data are expected:
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1H NMR (DMSO-d6, 400 MHz):
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δ 7.5–6.6 ppm (m, 4H): Aromatic protons. The ortho-amino group shields adjacent protons, shifting them upfield compared to the nitro precursor.
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δ 5.8 ppm (s, 2H): Aniline -NH2 (Broad singlet, D2O exchangeable).
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δ 4.7 ppm (t, 1H): Hydroxyl -OH.
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δ 3.4 ppm (q, 2H): Methylene adjacent to OH (-CH2-OH).
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δ 2.8 ppm (t, 2H): Methylene adjacent to N (-NH-CH2-).
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Mass Spectrometry (ESI+):
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Calculated MW: 216.26 g/mol .
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Expected [M+H]+: 217.3 m/z .
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Safety & Hazards
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2-Nitrobenzenesulfonyl chloride: Corrosive and causes severe skin burns. It is a lachrymator. Handle in a fume hood.
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Palladium on Carbon (Pd/C): Pyrophoric when dry. Always keep wet with solvent (e.g., water or methanol) and handle under inert gas.
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Hydrogen Gas: Extremely flammable. Ensure proper grounding of equipment.
References
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BenchChem. (2025). The Nitrophenylsulfonyl (Nosyl) Group in Organic Synthesis: An In-depth Technical Guide. Retrieved from
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Organic Syntheses. (2006). Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides. Org. Synth. 2006, 83, 1. Retrieved from
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National Institutes of Health (NIH). Nitroreduction: A Critical Metabolic Pathway for Drugs. Retrieved from
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EPA CompTox Dashboard. Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2,3-dimethyl- (Analogous Structure Data). Retrieved from
